![molecular formula C41H37Cl2P2Ru+ B12562303 [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium CAS No. 191609-95-7](/img/structure/B12562303.png)
[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The process may include:
Ligand Preparation: The phosphanyl and triphenylphosphanium ligands are synthesized separately through standard organic synthesis techniques.
Coordination Reaction: The ligands are then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a suitable solvent like dichloromethane or toluene. The reaction is often carried out under an inert atmosphere to prevent oxidation.
Purification: The resulting complex is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
化学反应分析
Types of Reactions
[1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific temperatures to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized ruthenium species, while reduction can produce reduced forms of the compound with altered ligand environments.
科学研究应用
Chemistry
In chemistry, [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium is studied for its catalytic properties. It can act as a catalyst in various organic transformations, including hydrogenation, oxidation, and cross-coupling reactions.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as an anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.
Industry
In industry, the compound’s catalytic properties can be harnessed for the synthesis of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in industrial catalytic processes.
作用机制
The mechanism by which [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium exerts its effects involves coordination with target molecules. The ruthenium center can interact with various substrates, facilitating chemical transformations through electron transfer and bond formation/breaking processes. The molecular targets and pathways involved depend on the specific application, whether in catalysis or biological systems.
相似化合物的比较
Similar Compounds
- [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;palladium
- [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;platinum
Uniqueness
Compared to similar compounds, [1-[Chloro-(2-chlorophenyl)-diphenyl-lambda5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium exhibits unique reactivity due to the presence of ruthenium. Ruthenium’s electronic properties and coordination chemistry offer distinct advantages in catalytic applications and potential biological activities, setting it apart from its palladium and platinum analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
191609-95-7 |
|---|---|
分子式 |
C41H37Cl2P2Ru+ |
分子量 |
763.7 g/mol |
IUPAC 名称 |
[1-[chloro-(2-chlorophenyl)-diphenyl-λ5-phosphanyl]-3-methylbut-2-enyl]-triphenylphosphanium;ruthenium |
InChI |
InChI=1S/C41H37Cl2P2.Ru/c1-33(2)32-41(44(34-20-8-3-9-21-34,35-22-10-4-11-23-35)36-24-12-5-13-25-36)45(43,37-26-14-6-15-27-37,38-28-16-7-17-29-38)40-31-19-18-30-39(40)42;/h3-32,41H,1-2H3;/q+1; |
InChI 键 |
LCJHOWGFRAOBSS-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC([P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)(C5=CC=CC=C5)(C6=CC=CC=C6Cl)Cl)C.[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


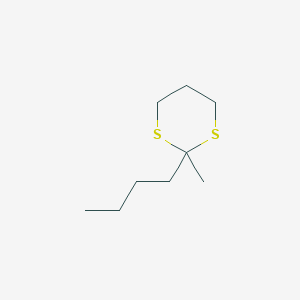
![3,5-Bis[(phenylsulfanyl)methyl]phenol](/img/structure/B12562234.png)

![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
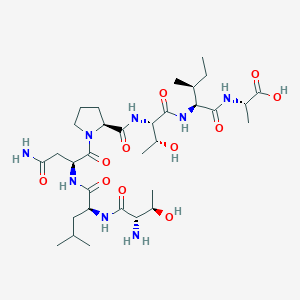

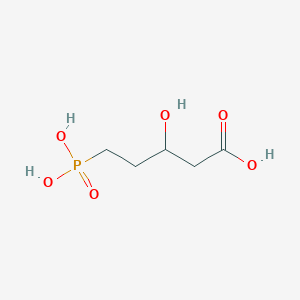
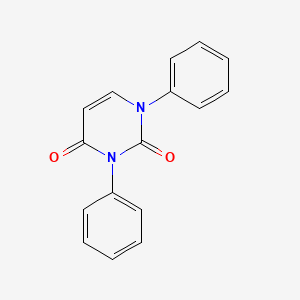
![1,1'-[1,4-Phenylenedi(ethyne-2,1-diyl)]bis[3-fluoro-4-(hexyloxy)benzene]](/img/structure/B12562279.png)
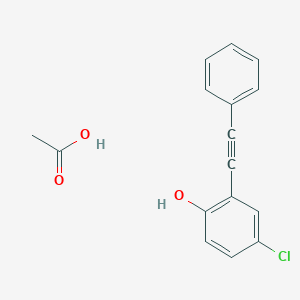

![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
![4(3H)-Quinazolinone, 2-[(2,3-dihydroxypropyl)thio]-3-(2-ethylphenyl)-](/img/structure/B12562311.png)

